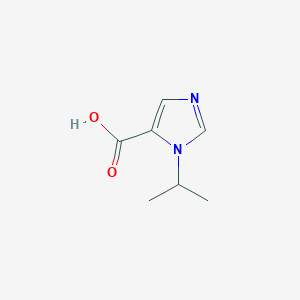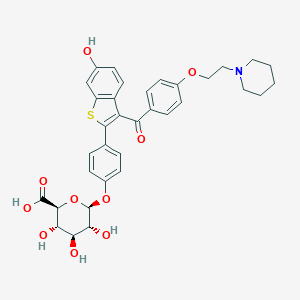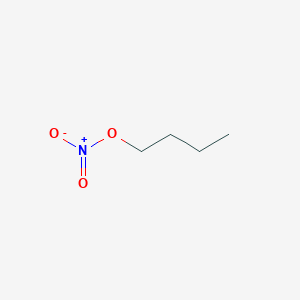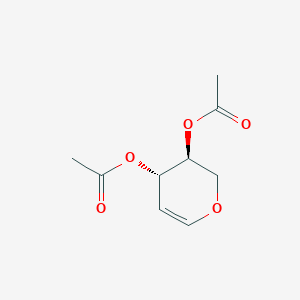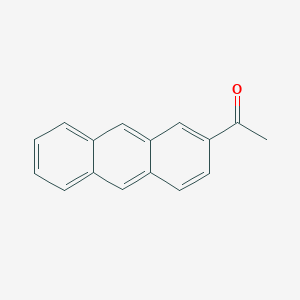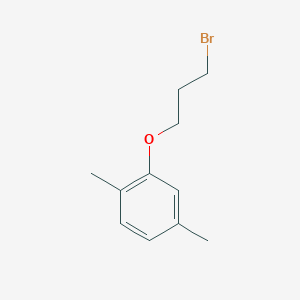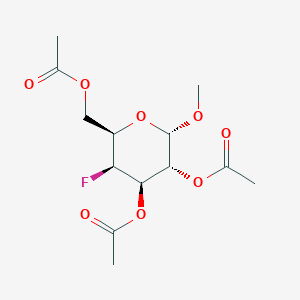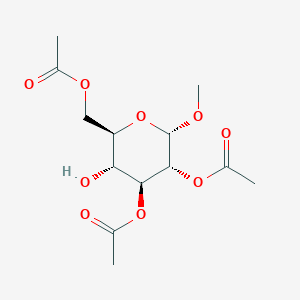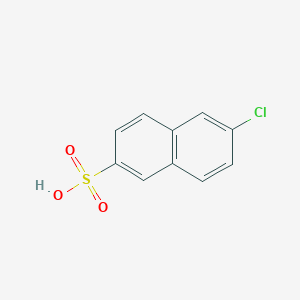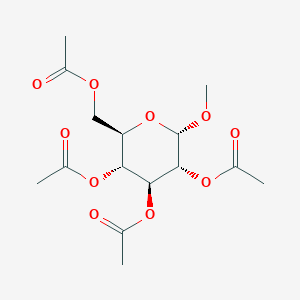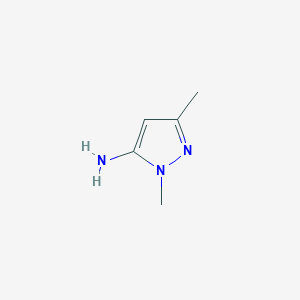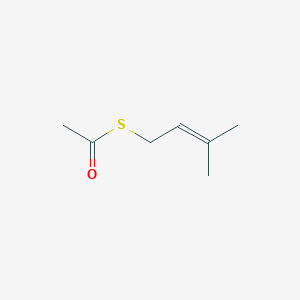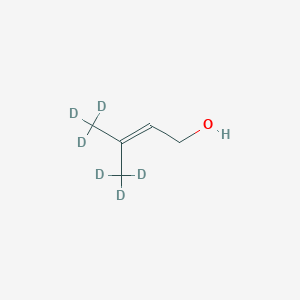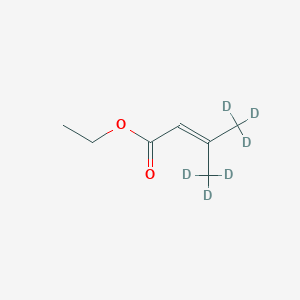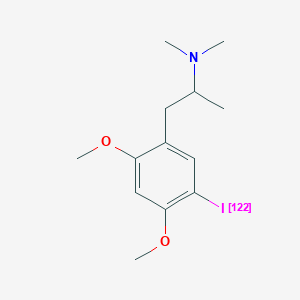
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 (also known as DOI) is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been the subject of extensive research due to its potential applications in various fields of science. DOI is a potent agonist of the serotonin receptor 5-HT2A, which plays a crucial role in the regulation of mood, cognition, and perception.
Aplicaciones Científicas De Investigación
DOI has been extensively studied in various fields of science, including neuroscience, pharmacology, and psychiatry. Its potent agonist activity at the 5-HT2A receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. DOI has been used to investigate the effects of 5-HT2A receptor activation on neuronal excitability, synaptic plasticity, and gene expression in the brain. It has also been used to study the mechanisms underlying the hallucinogenic effects of psychedelic drugs such as LSD and psilocybin.
Mecanismo De Acción
DOI acts as a potent agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phosphatidylinositol-3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
DOI has been shown to have a wide range of biochemical and physiological effects. In the brain, it increases the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and perception. It also increases the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, working memory, and attention. In addition, DOI has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DOI has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor. It also has a long half-life, which allows for prolonged activation of the receptor. However, DOI has several limitations, including its potential toxicity and the difficulty of obtaining pure samples. In addition, its hallucinogenic effects may limit its use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on DOI. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. DOI may be a valuable tool for investigating the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and efficacy than DOI. These compounds may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of DOI involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with iodine and aluminum to produce 2,5-dimethoxy-N-(2-iodoethyl)phenethylamine, which is then treated with dimethylamine to yield DOI. The overall yield of this process is around 30%, and the purity of the final product can be increased using chromatographic techniques.
Propiedades
Número CAS |
102145-23-3 |
|---|---|
Nombre del producto |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 |
Fórmula molecular |
C13H20INO2 |
Peso molecular |
344.21 g/mol |
Nombre IUPAC |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
Clave InChI |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
SMILES isomérico |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
SMILES canónico |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Sinónimos |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



